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Compound of Interest

Compound Name: 1-Butanesulfenyl chloride

CAS No.: 14925-97-4

Cat. No.: B8645297

Get Quote

Executive Summary
1-Butanesulfonyl chloride (BsCl) is a pivotal sulfonylating agent in medicinal chemistry,

primarily utilized to introduce the n-butylsulfonyl moiety into pharmacophores. Unlike its aryl

counterparts (e.g., tosyl chloride), BsCl possesses a flexible aliphatic chain that imparts distinct

lipophilic properties and metabolic stability profiles to drug candidates. This guide dissects its

molecular architecture, validates its synthesis pathways, and provides a self-validating protocol

for its application in sulfonamide generation.

Molecular Architecture & Physicochemical
Properties
Structural Geometry
The sulfur atom in 1-butanesulfonyl chloride adopts a distorted tetrahedral geometry. The

sulfonyl group (

) dominates the electronic landscape, creating a highly electrophilic center at the sulfur atom.
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Hybridization: Sulfur is

hybridized.

Bond Angles: The

angle is expanded (>119°) due to repulsion between the double bonds, compressing the

angle (<109.5°).

Bond Lengths (Representative for Alkyl Sulfonyl Chlorides):

: 1.42 – 1.43 Å (Strong double bond character)

: 2.00 – 2.05 Å (Labile bond, leaving group)

: 1.76 – 1.78 Å

Electronic Profile
The molecule is highly polar. The electronegative oxygen and chlorine atoms withdraw electron

density from the sulfur, making it susceptible to nucleophilic attack. The n-butyl chain acts as

an electron-donating group (inductive effect), slightly mitigating the electrophilicity compared to

methylsulfonyl chloride, yet maintaining high reactivity.

Physicochemical Data Table
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Property Value Context

CAS Number 2386-60-9 Unique Identifier

Molecular Formula

Molecular Weight 156.63 g/mol

Density 1.208 g/mL At 25°C [1]

Boiling Point 80-81°C At 9 mmHg [2]

Refractive Index 1.454 Optical purity check

Solubility , THF, Ether
Decomposes in

Appearance Colorless to pale yellow liquid Darkens upon degradation

Synthetic Pathways & Manufacturing
Two primary routes exist for the synthesis of 1-butanesulfonyl chloride. The choice of pathway

depends on scale and required purity.

The Reed Reaction (Industrial)
Historically, the radical sulfochlorination of butane (Reed Reaction) using

and

under UV light was employed.

Drawback: Low regioselectivity, yielding a mixture of 1- and 2- isomers requiring difficult

fractional distillation.

Oxidative Chlorosulfonation (Laboratory Standard)
For high-purity applications in drug discovery, the oxidative chlorosulfonation of thiols or S-alkyl

isothiourea salts is the gold standard. This method avoids isomer contamination.

Reagents: 1-Butanethiol (or S-butyl isothiourea),
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(or NCS/Bleach),

.
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Figure 1: Oxidative chlorosulfonation pathway yielding high-purity 1-butanesulfonyl chloride.

Reactivity Profile & Mechanistic Insights[7]
The core utility of 1-butanesulfonyl chloride lies in its ability to form sulfonamides (with amines)

and sulfonate esters (with alcohols).

Mechanism: Nucleophilic Substitution at Sulfur
The reaction proceeds via an

-like mechanism at the sulfur center. Unlike carbon-centered

, this likely involves a trigonal bipyramidal transition state (or short-lived intermediate) where
the incoming nucleophile and the leaving chloride are apical.

Nucleophilic Attack: The amine lone pair attacks the sulfur.

Transition State: Formation of a pentacoordinate sulfur species.

Elimination: Chloride ion (

) is expelled.

Deprotonation: A base removes the proton from the nitrogen to stabilize the sulfonamide.
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Figure 2: Mechanistic pathway for sulfonamide formation.

Experimental Protocol: Sulfonylation of Amines
Objective: Synthesis of N-substituted-1-butanesulfonamide. Self-Validating Logic: The protocol

uses pH monitoring and TLC endpoint detection to ensure reaction completion and prevent

hydrolysis.

Reagents & Equipment
Substrate: Primary or Secondary Amine (1.0 equiv).

Reagent: 1-Butanesulfonyl chloride (1.1 - 1.2 equiv).

Base: Triethylamine (

) or Pyridine (1.5 - 2.0 equiv) to scavenge HCl.

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Monitoring: Silica TLC plates, pH strips.
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Step-by-Step Methodology
Preparation (T = 0 min):

Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert

atmosphere (

or Ar).

Add

(1.5 equiv). Why? The base neutralizes the HCl generated. If HCl accumulates, it will
protonate the amine, rendering it non-nucleophilic and stalling the reaction.

Addition (T = 10 min):

Cool the solution to 0°C (Ice bath). Why? The reaction is exothermic. Cooling prevents

side reactions and controls the rate.

Add 1-Butanesulfonyl chloride (1.1 equiv) dropwise.

Reaction & Monitoring (T = 1 - 4 hours):

Allow to warm to room temperature.

Checkpoint 1 (TLC): Spot the reaction mixture against the starting amine. The amine spot

should disappear. If starting material remains after 4 hours, add 0.1 equiv more BsCl.

Checkpoint 2 (pH): Ensure the headspace or aqueous micro-workup is basic. If acidic, add

more

.

Workup:

Quench with water. Wash the organic layer with 1N HCl (to remove unreacted

amine/base) followed by saturated

(to remove hydrolyzed sulfonic acid).
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Dry over

and concentrate.

Structural Characterization Data[8][9]
To validate the identity of 1-Butanesulfonyl chloride or its derivatives, use the following

spectroscopic markers.

Technique Diagnostic Signal Assignment

NMR (

)
3.60 – 3.70 ppm (Multiplet)

-methylene protons (

). Deshielded by sulfonyl

group.

1.80 – 2.00 ppm (Multiplet) -methylene protons.

0.95 – 1.05 ppm (Triplet)

Terminal methyl group (

).

NMR ~65 ppm

Carbon attached to Sulfur (

).

IR Spectroscopy 1370 – 1390
Asymmetric

stretch (Strong).

1160 – 1180
Symmetric

stretch (Strong).

Mass Spectrometry m/z 156 / 158
Molecular ion (3:1 ratio due to

).

m/z 57
Butyl fragment (

).
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Safety & Handling (HSE)
Corrosivity: Causes severe skin burns and eye damage. Reacts with moisture on skin to

form HCl and butanesulfonic acid.

Lachrymator: Vapors are irritating to eyes and respiratory tract. Handle only in a fume hood.

Storage: Store under inert gas in a refrigerator (<8°C). Moisture sensitive—hydrolysis

generates HCl pressure in closed containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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